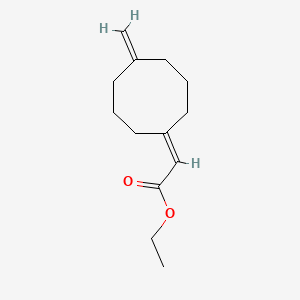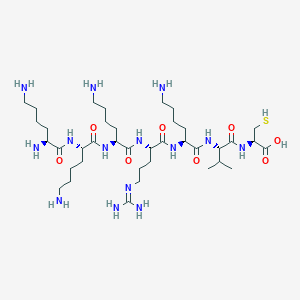
L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its unique sequence of amino acids, may have specific applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine involves the stepwise addition of protected amino acids. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.
Deprotection and Coupling: Each amino acid is deprotected and coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of large-scale reactors and advanced purification methods like preparative HPLC are common.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The cysteine residue in the compound can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Protein-Protein Interactions: Studying interactions between proteins and peptides.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique sequence.
Medicine
Drug Development: Potential therapeutic applications in targeting specific biological pathways.
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applications in the production of recombinant proteins.
Pharmaceuticals: Use in the formulation of peptide-based drugs.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple lysine residues suggests potential interactions with negatively charged biomolecules, while the cysteine residue may form disulfide bonds, influencing protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine: A similar peptide with a different sequence.
L-Lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysyl-L-valyl-L-cysteine: Lacks the diaminomethylidene group.
Uniqueness
L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine is unique due to its specific sequence and functional groups, which confer distinct chemical and biological properties. The presence of multiple lysine residues and a cysteine residue allows for diverse interactions and reactions, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
205385-37-1 |
|---|---|
Molekularformel |
C38H76N14O8S |
Molekulargewicht |
889.2 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C38H76N14O8S/c1-23(2)30(36(58)51-29(22-61)37(59)60)52-35(57)27(15-6-10-20-42)49-34(56)28(16-11-21-46-38(44)45)50-33(55)26(14-5-9-19-41)48-32(54)25(13-4-8-18-40)47-31(53)24(43)12-3-7-17-39/h23-30,61H,3-22,39-43H2,1-2H3,(H,47,53)(H,48,54)(H,49,56)(H,50,55)(H,51,58)(H,52,57)(H,59,60)(H4,44,45,46)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
MVHJPGJPSUJMTN-FLMSMKGQSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

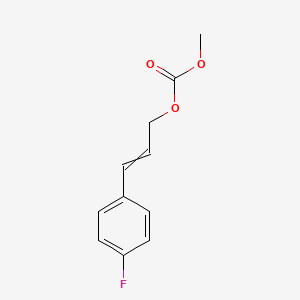

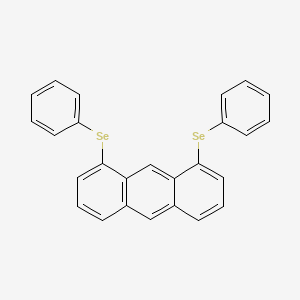

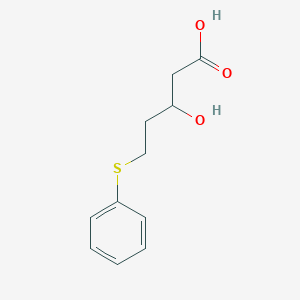


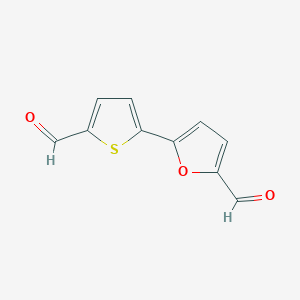
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
propanedinitrile](/img/structure/B14250522.png)
